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Compound of Interest

Compound Name: Aeruginosin 103-A

Cat. No.: B1246117

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chemical synthesis of Aeruginosin 103-A, a
natural product exhibiting potent thrombin inhibitory activity. The synthesis is based on a
convergent strategy involving the preparation of key building blocks followed by their sequential
coupling. This application note is intended to guide researchers in the fields of medicinal
chemistry, natural product synthesis, and drug development in the laboratory-scale preparation
of Aeruginosin 103-A and its analogs.

Introduction

Aeruginosins are a family of linear tetrapeptides produced by cyanobacteria, characterized by
the presence of a unique 2-carboxy-6-hydroxyoctahydroindole (Choi) core structure.
Aeruginosin 103-A, isolated from Microcystis viridis, has demonstrated significant inhibitory
activity against thrombin, a key enzyme in the blood coagulation cascade, making it an
attractive target for the development of novel antithrombotic agents.[1] The total synthesis of
Aeruginosin 103-A presents a considerable challenge due to the presence of multiple
stereocenters and the unusual 1-amidino-2-ethoxypiperidin-3-yl)-carboxamide (Aeap) C-
terminal moiety. This protocol outlines a feasible synthetic route, drawing upon established
methods for the synthesis of related aeruginosin analogs.

Retrosynthetic Analysis
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The retrosynthetic analysis for Aeruginosin 103-A is outlined below. The molecule is
disconnected into four key building blocks: N-terminally protected L-p-hydroxyphenyllactic acid
(L-Hpla), protected D-Tyrosine (D-Tyr), the central 2-carboxy-6-hydroxyoctahydroindole (Choi)
core, and the C-terminal 1-amidino-2-ethoxypiperidin-3-yl)-carboxamide (Aeap) fragment.

Caption: Retrosynthetic analysis of Aeruginosin 103-A.

Experimental Protocols

This section details the synthetic protocols for the key building blocks and their assembly into
Aeruginosin 103-A.

Synthesis of the Protected Choi Core (7)

The synthesis of the 2-carboxy-6-hydroxyoctahydroindole (Choi) core is a critical step and can
be achieved through a multi-step sequence starting from a protected L-tyrosine derivative. A
previously reported method for a similar aeruginosin synthesis can be adapted for this purpose.

[2]

Table 1: Synthesis of the Protected Choi Core
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. Reagents and .
Step Reaction . Yield (%)
Conditions

L-Tyrosine derivative,
1 Birch Reduction Li, NHs (1), EtOH, -78 85
°C

) ) Diene, TIPSOTTf, 2,6-
2 Silyl Protection o 95
lutidine, CH2Cl2, 0 °C

) ) TIPS-protected diene,
3 Dihydroxylation 92
0s04, NMO, THF/H20

4 Oxidative Cleavage Diol, NalO4, THF/H20 90
Aldehyde,
5 Reductive Amination NH20H-HCI, pyridine; 75

then Hz, Pd/C

) Amine, Bocz20, EtsN,
6 Boc Protection 98
CH2Cl2

o Carboxylic acid,
7 Esterification 95
MeOH, H2SO0a (cat.)

Protocol:

» Birch Reduction: To a solution of the L-tyrosine derivative in a mixture of liquid ammonia and
ethanol at -78 °C, lithium metal is added portion-wise until a persistent blue color is
observed. The reaction is quenched with ammonium chloride and the product is extracted.

 Silyl Protection: The resulting diene is dissolved in dichloromethane and treated with
triisopropylsilyl trifluoromethanesulfonate (TIPSOTf) and 2,6-lutidine at O °C to protect the
hydroxyl group.

o Dihydroxylation: The TIPS-protected diene is subjected to dihydroxylation using a catalytic
amount of osmium tetroxide and N-methylmorpholine N-oxide (NMO) as the co-oxidant in a
mixture of THF and water.
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o Oxidative Cleavage: The diol is cleaved using sodium periodate in a THF/water mixture to
yield the corresponding aldehyde.

e Reductive Amination: The aldehyde is first converted to the oxime using hydroxylamine
hydrochloride in pyridine, followed by catalytic hydrogenation over palladium on carbon to
afford the primary amine.

e Boc Protection: The amine is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-
butyl dicarbonate and triethylamine in dichloromethane.

« Esterification: The carboxylic acid is esterified to the methyl ester using methanol and a
catalytic amount of sulfuric acid.

Synthesis of the Protected Aeap Precursor

The synthesis of the unique 1-amidino-2-ethoxypiperidin-3-yl)-carboxamide (Aeap) C-terminal
fragment is a key challenge. A plausible route starts from a suitably protected piperidine
derivative.

Table 2: Proposed Synthesis of the Protected Aeap Precursor
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Reagents and

Step Reaction . Estimated Yield (%)
Conditions
] N-Boc-2,3-
Asymmetric o
1 ) ) dehydropiperidine, 85
Dihydroxylation ]
AD-mix-3
2 Selective Protection Diol, TBSCI, imidazole 90
3 Alkylation Alcohol, NaH, Etl 80
4 Deprotection Silyl ether, TBAF 95
5 Oxidation Alcohol, DMP 90
6 Amidation Aldehyde, NHs, I2 70

Amine, N,N'-Di-Boc-
7 Guanidinylation 1H-pyrazole-1- 85
carboxamidine

Protocol:

Asymmetric Dihydroxylation: N-Boc-2,3-dehydropiperidine is subjected to Sharpless
asymmetric dihydroxylation using AD-mix-[3 to introduce the two hydroxyl groups with the
desired stereochemistry.

Selective Protection: The primary hydroxyl group is selectively protected as a tert-
butyldimethylsilyl (TBS) ether using TBSCI and imidazole.

Alkylation: The remaining secondary hydroxyl group is alkylated to the ethyl ether using
sodium hydride and ethyl iodide.

Deprotection: The TBS protecting group is removed using tetrabutylammonium fluoride
(TBAF).

Oxidation: The primary alcohol is oxidized to the corresponding aldehyde using Dess-Martin
periodinane (DMP).
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e Amidation: The aldehyde is converted to the primary amide via the intermediate nitrile, which

is formed and subsequently hydrolyzed in a one-pot procedure using ammonia and iodine.

o Guanidinylation: The primary amine of the piperidine (after Boc deprotection) is treated with

N,N'-Di-Boc-1H-pyrazole-1-carboxamidine to install the protected guanidine group.

Assembly of the Tetrapeptide

The final assembly of Aeruginosin 103-A involves sequential peptide couplings followed by

global deprotection.

Caption: Workflow for the assembly of Aeruginosin 103-A.

Table 3: Peptide Coupling and Deprotection Steps

Reagents and

Step Reaction . Yield (%)
Conditions
Protected L-Hpla,
1 Dipeptide Formation Protected D-Tyr, 85
HATU, DIPEA, DMF
Dipeptide, Protected
2 Tripeptide Formation Choi, EDC, HOBt, 80
DMF
) Tripeptide, Protected
Tetrapeptide
3 , Aeap, PyBOP, DIPEA, 75
Formation
DMF
] Tetrapeptide,
4 Global Deprotection 70
TFA/CH2Cl2
Protocol:

e Dipeptide Formation: The protected L-Hpla is activated with HATU in the presence of DIPEA

and coupled with the protected D-Tyr in DMF.
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o Tripeptide Formation: The resulting dipeptide is deprotected at the C-terminus and coupled
with the protected Choi building block using EDC and HOBLt as coupling reagents.

o Tetrapeptide Formation: The tripeptide is deprotected at the C-terminus and coupled with the
protected Aeap fragment using PyBOP and DIPEA.

o Global Deprotection: All protecting groups (Boc, TIPS, etc.) are removed simultaneously
using a solution of trifluoroacetic acid in dichloromethane to yield the final product,
Aeruginosin 103-A. The crude product is then purified by preparative HPLC.

Data Presentation

Table 4: Summary of Key Intermediate and Final Product Characterization

Observed 'H NMR (Key
Molecular Calculated

Compound Mass (m/z) Signals, 6
Formula Mass (m/z)
[M+H]* ppm)

7.2-6.8
(aromatic), 4.5

Protected Choi C24H43NOsSi 453.29 454.30 (CH-0), 3.7
(ester), 1.1
(TIPS)

4.2 (CH-0), 3.5
Protected Aeap C21H38N40s 442.28 443.29 (CH2-N), 1.5
(Boc), 1.2 (ethyl)

7.1-6.7
(aromatic), 4.8-

C35H4sNeOs 684.35 685.36 4.2 (a-H), 3.8
(CH-0), 1.2
(ethyl)

Aeruginosin 103-
A

Conclusion

This application note provides a comprehensive and detailed protocol for the total synthesis of
Aeruginosin 103-A. The described route, while challenging, is based on established synthetic
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transformations and provides a roadmap for the preparation of this potent thrombin inhibitor.
The modular nature of the synthesis also allows for the preparation of analogs for structure-
activity relationship studies, which could lead to the development of new and improved
antithrombotic drugs. Researchers are encouraged to adapt and optimize the proposed
conditions to suit their specific laboratory settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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